7-fluoro-3-(trifluoromethyl)-1H-indazole
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Overview
Description
7-Fluoro-3-(trifluoromethyl)-1H-indazole is a fluorinated indazole derivative. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-3-(trifluoromethyl)-1H-indazole typically involves electrophilic fluorination and cyclization reactions. One common method includes the treatment of N-acylindole with trifluoromethyl hypofluorite in a solvent like CF₃Cl at low temperatures (e.g., -78°C). This reaction yields a mixture of fluorinated indoline derivatives, which can be further treated with potassium hydroxide in methanol to obtain the desired fluorinated indazole .
Industrial Production Methods: Industrial production of fluorinated indazoles often involves large-scale electrophilic fluorination using reagents like Selectfluor or cesium fluoroxysulfate. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-3-(trifluoromethyl)-1H-indazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Cesium fluoroxysulfate or Selectfluor in acetonitrile or methanol.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted indazoles depending on the nucleophile used.
Scientific Research Applications
7-Fluoro-3-(trifluoromethyl)-1H-indazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated heterocycles.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 7-fluoro-3-(trifluoromethyl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, leading to more effective inhibition or activation of the target. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .
Comparison with Similar Compounds
3-Fluoroindole: Another fluorinated indole derivative with similar synthetic routes and applications.
7-Fluoro-3-substituted-1,2,4-triazolo[3,4-b]benzothiazoles: Compounds with antifungal potential and similar fluorination patterns
Uniqueness: 7-Fluoro-3-(trifluoromethyl)-1H-indazole stands out due to its trifluoromethyl group, which significantly enhances its biological activity and stability compared to other fluorinated indoles. This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H4F4N2 |
---|---|
Molecular Weight |
204.12 g/mol |
IUPAC Name |
7-fluoro-3-(trifluoromethyl)-2H-indazole |
InChI |
InChI=1S/C8H4F4N2/c9-5-3-1-2-4-6(5)13-14-7(4)8(10,11)12/h1-3H,(H,13,14) |
InChI Key |
ORVBQAOXGAHTJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)F)C(F)(F)F |
Origin of Product |
United States |
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